molecular formula C24H28N2O3 B12910193 1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol CAS No. 41244-59-1

1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol

Katalognummer: B12910193
CAS-Nummer: 41244-59-1
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: PWLRDLOSFREVQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol is a complex organic compound characterized by its pyrimidine core substituted with benzyloxy groups at the 2 and 4 positions, and a 4-methylpentan-1-ol moiety at the 5 position

Vorbereitungsmethoden

The synthesis of 1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors such as benzyl alcohol and pyrimidine derivatives.

    Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with the pyrimidine core in the presence of suitable catalysts.

    Attachment of the 4-Methylpentan-1-ol Moiety: The final step involves the attachment of the 4-methylpentan-1-ol group through an alkylation reaction, using reagents such as alkyl halides and strong bases.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.

Analyse Chemischer Reaktionen

1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles such as halides or amines replace the benzyl groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of ester or ether bonds and the formation of corresponding alcohols and acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

    Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

41244-59-1

Molekularformel

C24H28N2O3

Molekulargewicht

392.5 g/mol

IUPAC-Name

1-[2,4-bis(phenylmethoxy)pyrimidin-5-yl]-4-methylpentan-1-ol

InChI

InChI=1S/C24H28N2O3/c1-18(2)13-14-22(27)21-15-25-24(29-17-20-11-7-4-8-12-20)26-23(21)28-16-19-9-5-3-6-10-19/h3-12,15,18,22,27H,13-14,16-17H2,1-2H3

InChI-Schlüssel

PWLRDLOSFREVQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.